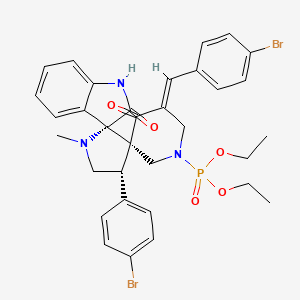
SARS-CoV-2 Mpro-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 Mpro-IN-7 is a novel inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. This compound has shown promising results in inhibiting the activity of the main protease, thereby potentially reducing the replication and spread of the virus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-7 involves several key steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by the nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes to isolate the final product.
化学反应分析
Types of Reactions
SARS-CoV-2 Mpro-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, as mentioned earlier.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sodium azide is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution reaction with sodium azide results in the formation of a 7-azido derivative .
科学研究应用
SARS-CoV-2 Mpro-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the main protease of SARS-CoV-2.
Biology: Researchers use it to investigate the biological pathways involved in viral replication and to identify potential drug targets.
Medicine: The compound is being explored as a potential antiviral drug for the treatment of COVID-19.
Industry: Pharmaceutical companies are interested in developing this compound as part of their antiviral drug pipelines
作用机制
SARS-CoV-2 Mpro-IN-7 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The compound interacts with the active site of the protease, forming a covalent bond with the catalytic cysteine residue, thereby preventing the protease from performing its function .
相似化合物的比较
Similar Compounds
Nirmatrelvir: An antiviral component of Paxlovid, which also targets the main protease of SARS-CoV-2.
GC-376: Another main protease inhibitor with a similar mechanism of action.
Ensitrelvir: A recently approved main protease inhibitor for the treatment of COVID-19
Uniqueness
SARS-CoV-2 Mpro-IN-7 is unique in its specific chemical structure and binding affinity to the main protease. It has shown promising results in preclinical studies, demonstrating potent inhibitory activity and selectivity for the main protease. This makes it a valuable candidate for further development as an antiviral drug .
属性
分子式 |
C33H34Br2N3O5P |
|---|---|
分子量 |
743.4 g/mol |
InChI |
InChI=1S/C33H34Br2N3O5P/c1-4-42-44(41,43-5-2)38-19-24(18-22-10-14-25(34)15-11-22)30(39)32(21-38)28(23-12-16-26(35)17-13-23)20-37(3)33(32)27-8-6-7-9-29(27)36-31(33)40/h6-18,28H,4-5,19-21H2,1-3H3,(H,36,40)/b24-18+/t28-,32+,33+/m0/s1 |
InChI 键 |
SYDFLVSOJRGDFZ-BRVOIXDRSA-N |
手性 SMILES |
CCOP(=O)(N1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
规范 SMILES |
CCOP(=O)(N1CC(=CC2=CC=C(C=C2)Br)C(=O)C3(C1)C(CN(C34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


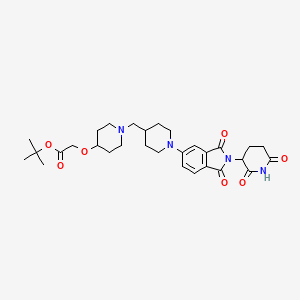
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
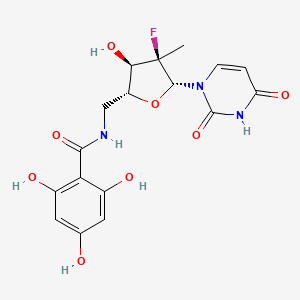
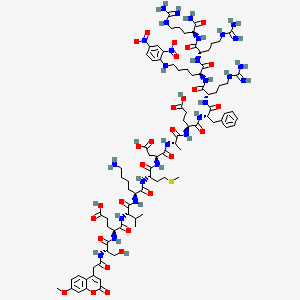
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
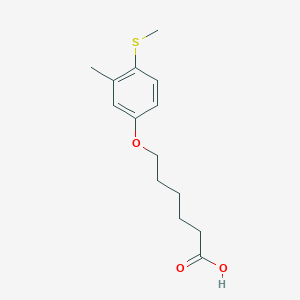
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)


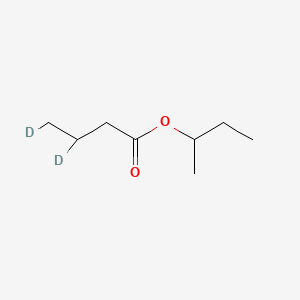

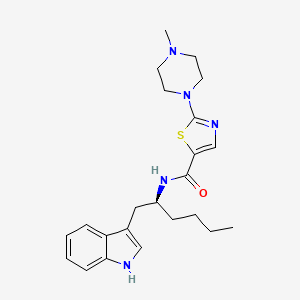
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
